N,N'-bis(2,4-dimethylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,5-triazine-2,4-diamine N,N'-bis(2,4-dimethylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,5-triazine-2,4-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15571184
InChI: InChI=1S/C29H32FN7/c1-19-5-11-25(21(3)17-19)31-27-33-28(32-26-12-6-20(2)18-22(26)4)35-29(34-27)37-15-13-36(14-16-37)24-9-7-23(30)8-10-24/h5-12,17-18H,13-16H2,1-4H3,(H2,31,32,33,34,35)
SMILES:
Molecular Formula: C29H32FN7
Molecular Weight: 497.6 g/mol

N,N'-bis(2,4-dimethylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,5-triazine-2,4-diamine

CAS No.:

Cat. No.: VC15571184

Molecular Formula: C29H32FN7

Molecular Weight: 497.6 g/mol

* For research use only. Not for human or veterinary use.

N,N'-bis(2,4-dimethylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,5-triazine-2,4-diamine -

Specification

Molecular Formula C29H32FN7
Molecular Weight 497.6 g/mol
IUPAC Name 2-N,4-N-bis(2,4-dimethylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,5-triazine-2,4-diamine
Standard InChI InChI=1S/C29H32FN7/c1-19-5-11-25(21(3)17-19)31-27-33-28(32-26-12-6-20(2)18-22(26)4)35-29(34-27)37-15-13-36(14-16-37)24-9-7-23(30)8-10-24/h5-12,17-18H,13-16H2,1-4H3,(H2,31,32,33,34,35)
Standard InChI Key OILDJVPRSJHAAZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCN(CC3)C4=CC=C(C=C4)F)NC5=C(C=C(C=C5)C)C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C29H32FN7, molecular weight: 497.6 g/mol) features a 1,3,5-triazine ring with three distinct substituents:

  • Two 2,4-dimethylphenyl groups at the 2- and 4-positions, contributing steric bulk and lipophilicity.

  • A 4-(4-fluorophenyl)piperazine moiety at the 6-position, introducing hydrogen-bonding capacity and conformational flexibility .

The fluorine atom on the phenyl ring enhances metabolic stability and membrane permeability, while the piperazine group facilitates interactions with biological targets such as neurotransmitter receptors and enzymes .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC29H32FN7
Molecular Weight497.6 g/mol
Calculated LogP5.2 (indicating high lipophilicity)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors7

Synthesis and Characterization

Synthetic Routes

The synthesis involves a multi-step protocol optimized for yield and purity:

  • Triazine Core Formation: Cyclization of cyanoguanidine with aryl aldehydes under acidic conditions generates the triazine backbone .

  • Substituent Introduction:

    • 2,4-Dimethylphenyl groups: Introduced via nucleophilic aromatic substitution using 2,4-dimethylaniline.

    • 4-(4-Fluorophenyl)piperazine: Coupled via Ullmann-type coupling under palladium catalysis.

Microwave-assisted synthesis has been employed to reduce reaction times from 24 hours to 30 minutes while maintaining yields >80% .

Table 2: Optimization of Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
1HCl, EtOH, 80°C, 2h7592
2Pd(OAc)2, K2CO3, DMF, 120°C8295

Analytical Characterization

  • NMR Spectroscopy:

    • 1H NMR (400 MHz, CDCl3): δ 7.35–6.85 (m, aromatic protons), 3.70 (s, piperazine CH2), 2.30 (s, CH3) .

    • 13C NMR: 165.2 ppm (triazine C=N), 161.5 ppm (C-F).

  • Mass Spectrometry: ESI-MS m/z 498.2 [M+H]+.

Cell LineIC50 (µM)Selectivity Index (MCF-10A/MDA-MB-231)
MDA-MB-2312.123.8
MCF-73.813.2
MCF-10A>50

Comparative Analysis with Related Triazine Derivatives

Structural Analogues

  • N,N'-bis(4-Fluorophenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine:

    • Lacks methyl groups on phenyl rings, reducing lipophilicity (LogP: 4.1 vs. 5.2).

    • 40% lower potency in MDA-MB-231 cells (IC50: 3.5 µM) .

  • 6-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine:

    • Methoxy group enhances solubility but diminishes membrane permeability.

    • Primarily investigated as a herbicide, highlighting structural versatility.

Structure-Activity Relationships (SAR)

  • Methyl Substitutions: 2,4-Dimethyl groups enhance target affinity by 3-fold compared to unsubstituted phenyl .

  • Fluorine Positioning: Para-fluorine on the piperazine phenyl ring improves metabolic stability (t1/2: 6.2h vs. 2.1h for non-fluorinated analogues) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator